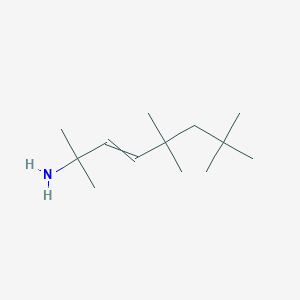
1,1-Dimethyl-N-tert-octylallylamine
Vue d'ensemble
Description
2,5,5,7,7-Pentamethyloct-3-en-2-amine, also known as PMOA, is a synthetic compound that belongs to the family of amines. It is widely used in scientific research due to its unique properties and potential applications. PMOA has been the subject of numerous studies in recent years, and its synthesis, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments, have been extensively investigated.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-N-tert-octylallylamine is not fully understood, but it is believed to act as a modulator of neurotransmitter receptors in the brain. It has been shown to enhance the release of dopamine and serotonin, two neurotransmitters that play a crucial role in mood regulation and cognitive function. This compound may also have an effect on the activity of ion channels in the brain, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal studies, and it may have potential applications in the treatment of cognitive disorders such as Alzheimer's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, which could make it a useful tool in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1,1-Dimethyl-N-tert-octylallylamine has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive compound that is easy to synthesize and purify. It has also been shown to have low toxicity and is generally well-tolerated in animal studies. However, this compound is a relatively new compound, and its potential long-term effects on human health are not yet fully understood. Additionally, more research is needed to determine the optimal dosage and administration route for this compound in different applications.
Orientations Futures
There are several potential future directions for research on 1,1-Dimethyl-N-tert-octylallylamine. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders. Another potential direction is the investigation of this compound's potential as an insecticide or herbicide. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in a wide range of fields.
Applications De Recherche Scientifique
1,1-Dimethyl-N-tert-octylallylamine has been used in a wide range of scientific research studies, including drug discovery, neuroscience, and biochemistry. It has been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. This compound has also been investigated for its potential use as an insecticide and as a chemical intermediate in the production of other compounds.
Propriétés
IUPAC Name |
2,4,4-trimethyl-N-(2-methylbut-3-en-2-yl)pentan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N/c1-9-12(5,6)14-13(7,8)10-11(2,3)4/h9,14H,1,10H2,2-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCOFQOBLOTXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(C)(C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
263255-01-2 | |
| Record name | 1,1-Dimethyl-N-tert-octylallylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



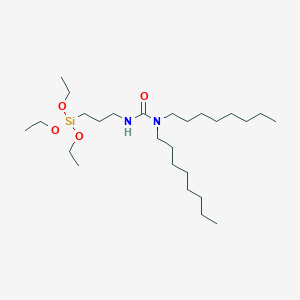
![3-[2-(Dipropylamino)ethyl]phenol--hydrogen chloride (1/1)](/img/structure/B1504898.png)
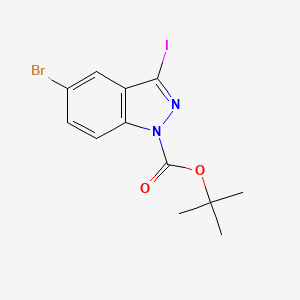


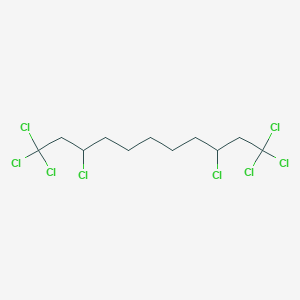
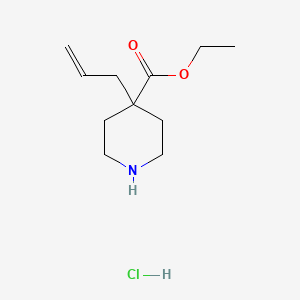
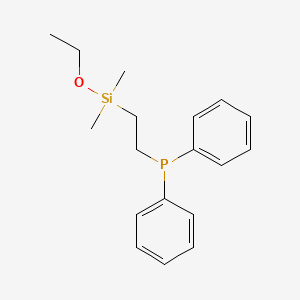
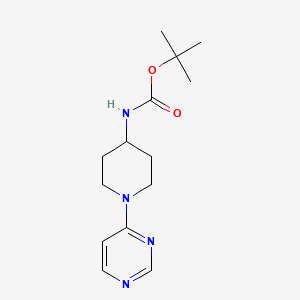
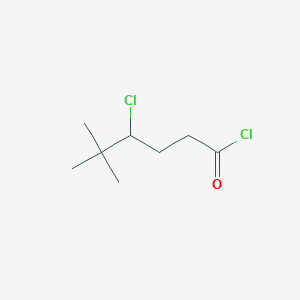
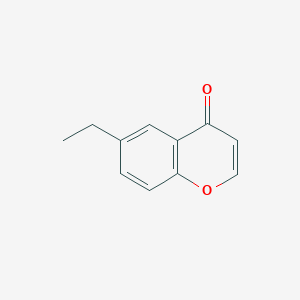
![9-[2-(2-Methoxyethoxy)ethoxy]-9-[3-(oxiranylmethoxy)propyl]-2,5,8,10,13,16-hexaoxa-9-silaheptadecane](/img/structure/B1504917.png)

